
5-Ethoxy-1,2,3-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-1,2,3-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. The 1,2,3-thiadiazole isomer is one of the four possible structural isomers of thiadiazole.
Mechanism of Action
Target of Action
5-Ethoxy-1,2,3-thiadiazole, also known as Etridiazole , is primarily used as a fungicide. Its primary targets are soil-borne infections, particularly Phytophthora and Pythium species . These organisms are responsible for a variety of plant diseases and can significantly affect agricultural yield.
Mode of Action
The compound interacts with its targets by disrupting the integrity of the fungal cell membrane . Specifically, Etridiazole causes the hydrolysis of cell membrane phospholipids into free fatty acids and lysophosphatides . This leads to the lysis of the fungal cell membranes, thereby inhibiting the growth of the fungi .
Biochemical Pathways
It is known that the compound’s action leads to the disruption of the fungal cell membrane, which is a crucial component of the fungal cell’s survival and proliferation . This disruption likely affects multiple biochemical pathways within the fungal cell, leading to its death.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is moderately soluble in water and miscible with many organic solvents This suggests that it may have good bioavailability in the environment where it is applied
Result of Action
The primary result of the action of this compound is the inhibition of fungal growth. By disrupting the integrity of the fungal cell membrane, the compound prevents the fungi from proliferating and causing disease . This makes it an effective fungicide, particularly against Phytophthora and Pythium species .
Action Environment
It may be more persistent in water depending on local conditions . This suggests that environmental factors such as soil composition and moisture levels could influence the compound’s action, efficacy, and stability. Furthermore, Etridiazole is known to degrade upon continuous exposure to sunlight , indicating that light conditions may also play a role in its effectiveness.
Biochemical Analysis
Biochemical Properties
5-Ethoxy-1,2,3-thiadiazole interacts with various enzymes, proteins, and other biomolecules. The 5-membered thiadiazole scaffolds are the core structural components of numerous drugs that belong to different categories . These include antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer agents .
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. For instance, it has been found to have toxic effects on the hepatic drug metabolizing enzyme system in mice . It primarily affects the cardiovascular system of zebrafish .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to cross cellular membranes and interact strongly with biological targets due to its mesoionic nature . This allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is stable under normal conditions , but degrades upon continuous exposure to sunlight . It is also hydrolyzed by alkalis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the median lethal dose (LD50) of this compound in rats is 1028 mg/kg .
Metabolic Pathways
It is known that the trichloromethyl group is readily converted to the acid or alcohol, and the ethoxy group is hydroxylated to form a hydroxyethyl derivative .
Transport and Distribution
Due to its mesoionic nature, it is able to cross cellular membranes .
Preparation Methods
The synthesis of 5-ethoxy-1,2,3-thiadiazole can be achieved through various synthetic routes. One common method involves the Hurd-Mori cyclization, which is a [3+2] cycloaddition reaction. This reaction typically involves the use of thiosemicarbazide and ethyl orthoformate under acidic conditions to form the thiadiazole ring . Other methods include oxidative coupling and metal-free conditions, which offer alternative pathways to synthesize this compound .
Industrial production methods for this compound may involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
5-Ethoxy-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Ethoxy-1,2,3-thiadiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.
Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
5-Ethoxy-1,2,3-thiadiazole can be compared with other thiadiazole derivatives, such as:
1,2,4-Thiadiazole: This isomer has different positioning of the nitrogen atoms and exhibits distinct chemical and biological properties.
1,3,4-Thiadiazole: Known for its use in pharmaceuticals, this isomer is commonly found in drugs like cephazolin and acetazolamide.
Etridiazole: A related compound used as a fungicide and pesticide, known for its effectiveness in agricultural applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-ethoxythiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-7-4-3-5-6-8-4/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAPXEVDMBJCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=NS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
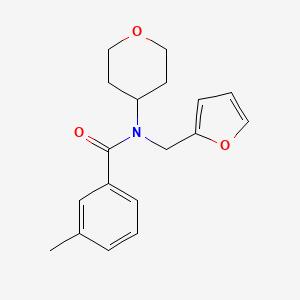
![Methyl 2-((1-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2987840.png)

![1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide](/img/structure/B2987845.png)
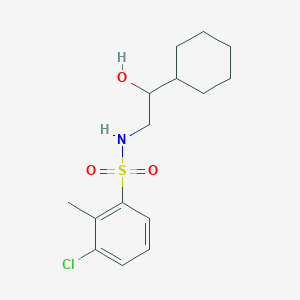


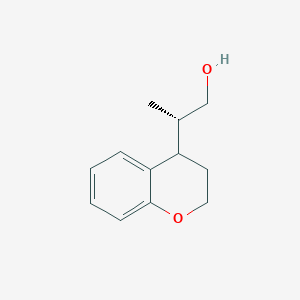
![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)
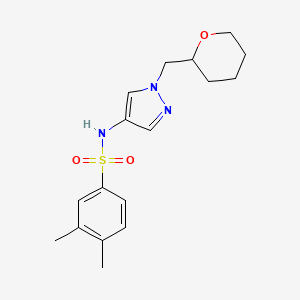
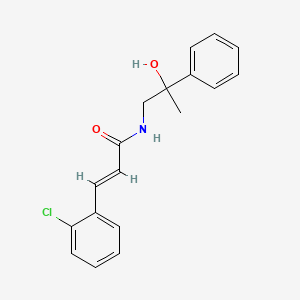

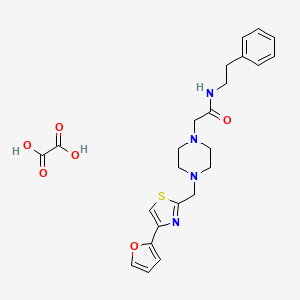
![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)
